PET-cGMP
Overview
Description
Positron emission tomography cyclic guanosine monophosphate (PET-cGMP) is a radiopharmaceutical compound used in medical imaging. It is derived from guanosine triphosphate and acts as a second messenger in various biological processes. This compound is utilized in positron emission tomography imaging to study physiological and pathological processes in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PET-cGMP involves the conversion of guanosine triphosphate to cyclic guanosine monophosphate through the action of guanylate cyclase. This enzyme catalyzes the cyclization of guanosine triphosphate to form cyclic guanosine monophosphate. The reaction conditions typically involve the presence of peptide hormones or nitric oxide to activate guanylate cyclase.
Industrial Production Methods
In industrial settings, this compound is produced using automated synthesizers and cyclotron facilities. The production process involves the use of radiolabeled precursors and stringent quality control measures to ensure the purity and safety of the final product. The production facilities are designed to handle the short half-lives of the radiopharmaceuticals and to comply with current good manufacturing practice regulations .
Chemical Reactions Analysis
Types of Reactions
PET-cGMP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form guanosine monophosphate.
Reduction: Reduction reactions can convert this compound back to guanosine triphosphate.
Substitution: Substitution reactions can modify the cyclic structure of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitric oxide, peptide hormones, and various oxidizing and reducing agents. The reaction conditions typically involve physiological pH and temperature to mimic the biological environment.
Major Products Formed
The major products formed from the reactions of this compound include guanosine monophosphate, guanosine triphosphate, and various modified cyclic nucleotides.
Scientific Research Applications
PET-cGMP has a wide range of scientific research applications, including:
Chemistry: this compound is used to study the chemical properties and reactions of cyclic nucleotides.
Biology: In biological research, this compound is used to investigate signal transduction pathways and cellular processes.
Medicine: this compound is utilized in medical imaging to diagnose and monitor various diseases, including cardiovascular diseases and cancer.
Mechanism of Action
The mechanism of action of PET-cGMP involves the activation of intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. This activation leads to the relaxation of smooth muscle tissues and the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis. The molecular targets of this compound include guanylate cyclase, cyclic nucleotide-gated ion channels, and cyclic guanosine monophosphate-dependent protein kinases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PET-cGMP include:
Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various biological processes.
Guanosine monophosphate (GMP): A nucleotide that is a precursor to cyclic guanosine monophosphate.
Guanosine triphosphate (GTP): The nucleotide from which cyclic guanosine monophosphate is derived.
Uniqueness of this compound
This compound is unique in its ability to be used as a radiopharmaceutical for positron emission tomography imaging. This allows for the non-invasive study of physiological and pathological processes in the body, providing valuable insights into disease mechanisms and treatment efficacy .
Properties
IUPAC Name |
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-phenyl-5H-imidazo[1,2-a]purin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N5O7P.Na/c24-13-14-11(7-28-31(26,27)30-14)29-17(13)23-8-19-12-15(23)21-18-20-10(6-22(18)16(12)25)9-4-2-1-3-5-9;/h1-6,8,11,13-14,17,24H,7H2,(H,20,21)(H,26,27);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIOCJJIGJLGKR-TZNCIMHNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635469 | |
Record name | Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78080-27-0 | |
Record name | Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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